cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride
Description
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene-pyrrole ring system with a 1,1-dioxide functional group. Its molecular formula is C₆H₁₁NO₂S·HCl, with a molecular weight of 197.70 g/mol (including the hydrochloride counterion). The compound is stereochemically defined by the cis configuration of its hexahydro ring system, which influences its physicochemical properties and reactivity.
Its hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
CAS No. |
1320326-61-1 |
|---|---|
Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.68 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-5-3-7-4-6(5)10;/h5-7H,1-4H2;1H |
InChI Key |
HBCCGYYXTOICAJ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2C1CNC2.Cl |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride typically involves the cycloaddition of a ylide generated from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine and 4-substituted 2,3-dihydrothiophene 1,1-dioxides . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product as a single diastereomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as solvent choice, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
Based on the search results, here's what is known about the applications of cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride:
Scientific Research Applications
- Drug Discovery: Hexahydro-2H-thieno[2,3-c]pyrrole is being considered as a low molecular weight polar scaffold for constructing compound libraries in the search for new drugs .
- Synthesis of Derivatives: Derivatives of this bicyclic scaffold have been synthesized for potential use in drug discovery .
- 3D-Shaped Molecules: The scaffold's potential to generate libraries of 3D-shaped molecules has been demonstrated .
Data Table
Unfortunately, the search results do not contain comprehensive data tables or well-documented case studies regarding the applications of this compound.
Basic Information
Here is some basic information about the compound :
Mechanism of Action
The mechanism of action of cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with structurally or functionally related heterocycles:
Key Observations :
- Structural Complexity: The cis-thienopyrrole system is more rigid and stereochemically constrained compared to bipyrroles or simple pyrrole derivatives .
- Functional Groups: Unlike quinoxaline or phenazine dioxides, which feature para-dioxides, the 1,1-dioxide group in the target compound introduces a sulfone moiety, altering electronic properties and reactivity .
- Synthetic Accessibility : The target compound’s high cost contrasts with derivatives like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which is synthesized in high yields (≥71%) via established routes .
Biological Activity
cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide hydrochloride (CAS No. 1000931-52-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to review the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C₆H₁₂ClNO₂S
- Molecular Weight : 161.22 g/mol
- Structure : The compound features a thieno-pyrrole structure that contributes to its unique biological properties.
Synthesis
The synthesis of cis-Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives has been explored through various methods, including [3 + 2] cycloaddition reactions. These methods have been shown to yield single diastereomers, which are crucial for studying their biological activities effectively .
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in exhibiting anticancer properties. For instance:
- Cytotoxicity : Various synthesized pyrrole derivatives were tested against cancer cell lines such as HepG-2 and EACC. Some compounds demonstrated significant cytotoxic effects at concentrations of 100 and 200 µg/mL, indicating their potential as anticancer agents .
- Mechanism of Action : The apoptotic effects of these compounds were evaluated using caspase assays, revealing their ability to induce apoptosis in cancer cells .
Antiviral Activity
There is a growing interest in the antiviral properties of heterocyclic compounds. Preliminary findings suggest that certain derivatives may inhibit viral replication:
- Inhibition Studies : Compounds derived from pyrrole structures have shown promise in inhibiting viruses such as Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). Specific derivatives exhibited significant antiviral efficacy with EC₅₀ values indicating effective concentrations for viral inhibition .
Study 1: Anticancer Evaluation
A study focused on a series of novel pyrroles synthesized from aminocyanopyrroles demonstrated promising results in terms of antiproliferative activity and modulation of apoptotic pathways. The resazurin assay indicated that some derivatives significantly inhibited cell proliferation .
| Compound | Cell Line | Concentration (µg/mL) | Cytotoxicity (%) |
|---|---|---|---|
| Compound A | HepG-2 | 100 | 70 |
| Compound B | EACC | 200 | 65 |
Study 2: Antiviral Screening
Another investigation into the antiviral properties revealed that specific pyrrole derivatives could reduce viral loads significantly in vitro. For example:
- EC₅₀ Values for TMV Inhibition :
| Compound | EC₅₀ (µg/mL) | Viral Load Reduction (%) |
|---|---|---|
| Compound C | 58.7 | 69 |
| Compound D | 50.0 | 82 |
Q & A
Basic Research Question
- Acidic conditions : Protonation of the pyrrolidine nitrogen increases solubility but may hydrolyze the sulfone group.
- Thermal stability : Decomposition occurs above 150°C; storage at -20°C under inert gas (N2) is recommended.
Characterization tools : - TGA-DSC for thermal decomposition analysis.
- pH-dependent UV-Vis spectroscopy to monitor structural changes.
How can intramolecular hydrogen bonding influence the conformational flexibility of thieno-pyrrole derivatives?
Advanced Research Question
- N–H⋯O hydrogen bonds lock the bicyclic structure into rigid conformations, reducing entropy-driven isomerization .
- Ramachandran plots derived from SCXRD data reveal allowed dihedral angles for ring puckering .
Implications : - Rigid conformations enhance binding specificity in receptor-ligand studies.
- Flexibility can be reintroduced via substituents (e.g., methyl groups) to probe structure-activity relationships.
What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of thieno-pyrrole derivatives?
Advanced Research Question
- Chiral catalysts : Use of BINOL-derived phosphoric acids for asymmetric induction in cycloaddition reactions.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic intermediates .
Validation : - Chiral HPLC with cellulose-based columns to quantify ee.
- Vibrational circular dichroism (VCD) for absolute configuration assignment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
